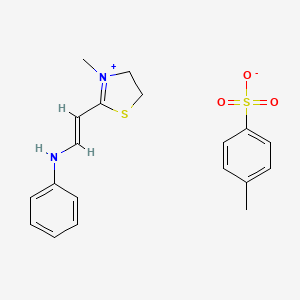![molecular formula C19H22N4O2 B5359784 N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea, also known as MPUC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have all been thoroughly explored.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. However, one limitation is that this compound has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea. One area of interest is the development of more effective methods for delivering this compound to cancer cells, such as through the use of nanoparticles. Another area of interest is the exploration of this compound's potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential use in treating other diseases beyond cancer.
Métodos De Síntesis
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is synthesized through a multi-step process that involves the reaction of 4-aminobenzophenone with 4-methylpiperazine, followed by the addition of phenyl isocyanate. This process results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
1-[4-(4-methylpiperazine-1-carbonyl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-11-13-23(14-12-22)18(24)15-7-9-17(10-8-15)21-19(25)20-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPNCCSOPNBPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5359706.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)


![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
![5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B5359752.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)
